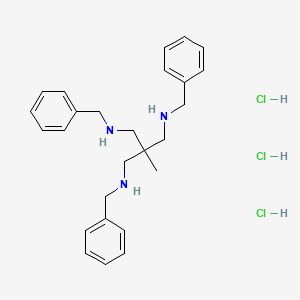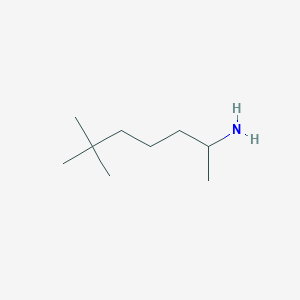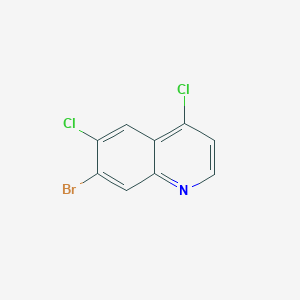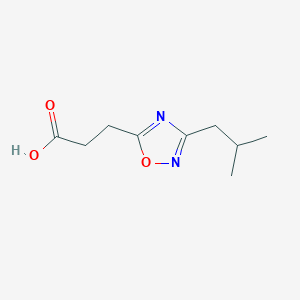
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple benzyl groups and a diamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride typically involves multi-step organic reactions One common method includes the reaction of benzylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, followed by reduction to yield the desired diamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple benzyl groups can enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is unique due to its specific arrangement of benzyl groups and diamine backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H36Cl3N3 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
N,N'-dibenzyl-2-[(benzylamino)methyl]-2-methylpropane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C26H33N3.3ClH/c1-26(20-27-17-23-11-5-2-6-12-23,21-28-18-24-13-7-3-8-14-24)22-29-19-25-15-9-4-10-16-25;;;/h2-16,27-29H,17-22H2,1H3;3*1H |
Clave InChI |
QGUSVXIYGLXYIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=CC=CC=C1)(CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)




![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)

